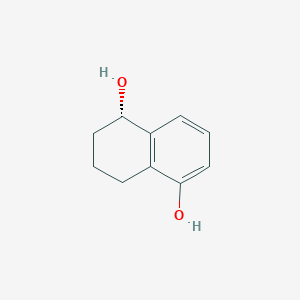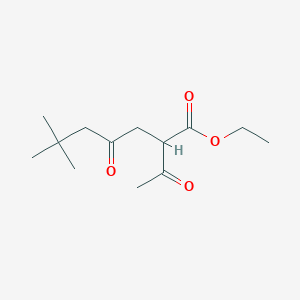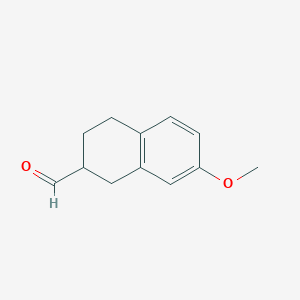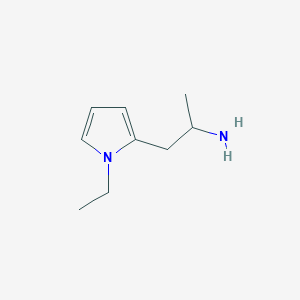
4-tert-Butyl-2-(iodomethyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-2-(iodomethyl)oxolane is a halogenated heterocyclic compound with the molecular formula C₉H₁₇IO It is characterized by the presence of an oxolane ring substituted with a tert-butyl group and an iodomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(iodomethyl)oxolane typically involves the iodination of a precursor compound. One common method is the reaction of 4-tert-butyl-2-(hydroxymethyl)oxolane with iodine and a suitable oxidizing agent, such as triphenylphosphine, under mild conditions. The reaction proceeds via the formation of an intermediate iodohydrin, which subsequently undergoes cyclization to form the desired oxolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-tert-Butyl-2-(iodomethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane or other oxidized products.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of oxirane or other oxidized products.
Reduction Reactions: Formation of the corresponding methyl derivative.
科学研究应用
4-tert-Butyl-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactivity and stability.
作用机制
The mechanism of action of 4-tert-Butyl-2-(iodomethyl)oxolane depends on its specific application and the target molecule
Covalent Bond Formation: The iodomethyl group can form covalent bonds with nucleophilic sites on target molecules.
Electrophilic Interactions: The oxolane ring can participate in electrophilic interactions with electron-rich sites.
Hydrophobic Interactions: The tert-butyl group can engage in hydrophobic interactions with nonpolar regions of target molecules.
相似化合物的比较
4-tert-Butyl-2-(iodomethyl)oxolane can be compared with other halogenated heterocycles, such as:
4-tert-Butyl-2-(bromomethyl)oxolane: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and selectivity in chemical reactions.
4-tert-Butyl-2-(chloromethyl)oxolane: Contains a chlorine atom instead of iodine. It may have different physical and chemical properties.
4-tert-Butyl-2-(fluoromethyl)oxolane: Contains a fluorine atom instead of iodine. It may have different biological activity and stability.
属性
分子式 |
C9H17IO |
|---|---|
分子量 |
268.13 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C9H17IO/c1-9(2,3)7-4-8(5-10)11-6-7/h7-8H,4-6H2,1-3H3 |
InChI 键 |
GVVJAZCSZQKDSG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CC(OC1)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)

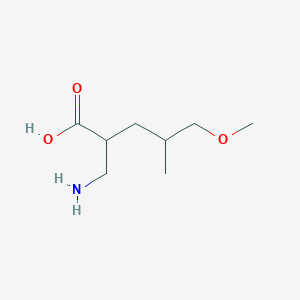
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)
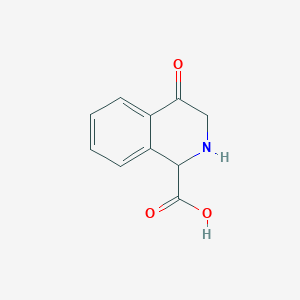

![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)
